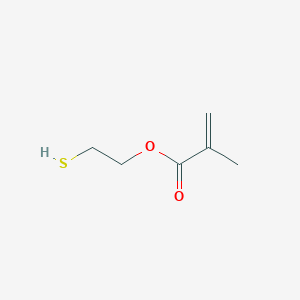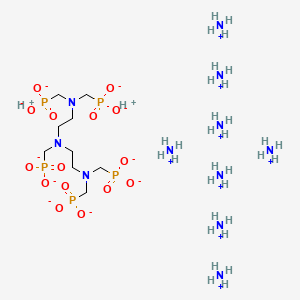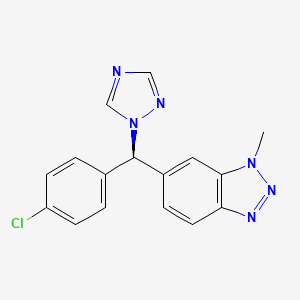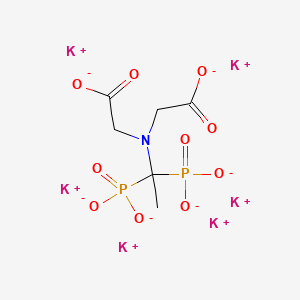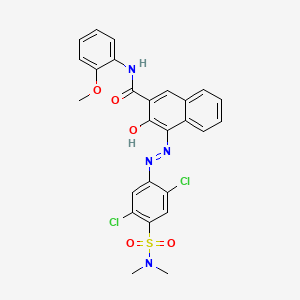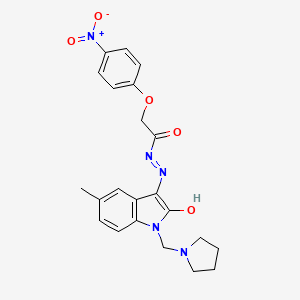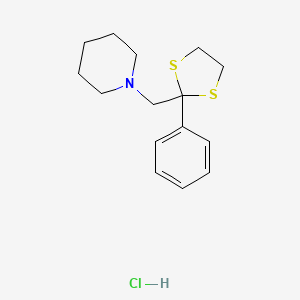
4-Mercapto-3-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-3-methyl-2-butanol is an organosulfur compound with the molecular formula C₅H₁₂OS. It is known for its distinctive odor and is commonly used as a flavoring agent in the food industry . The compound features a primary alcohol group and a tertiary thiol group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Mercapto-3-methyl-2-butanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methylbutyric acid. Finally, the acid is reduced with lithium aluminum hydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler alcohols and thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, simpler alcohols, and various substituted derivatives .
Scientific Research Applications
4-Mercapto-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotope dilution assays.
Biology: Studied for its role in metabolic pathways and enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in certain diseases.
Industry: Employed as a flavoring agent in the food industry and as an odorant in various products.
Mechanism of Action
The mechanism of action of 4-Mercapto-3-methyl-2-butanol involves its interaction with various molecular targets and pathways. The compound’s thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-3-methylbutan-1-ol
- 4-Mercapto-4-methylpentan-2-ol
- 3-Mercaptohexan-1-ol
Uniqueness
4-Mercapto-3-methyl-2-butanol is unique due to its specific combination of a primary alcohol and a tertiary thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
33959-27-2 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
3-methyl-4-sulfanylbutan-2-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-7)5(2)6/h4-7H,3H2,1-2H3 |
InChI Key |
BCYQZLULZVJEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(C)O |
density |
0.968-0.980 |
physical_description |
Clear to pale yellow liquid; Fruity meaty savoury aroma upon dilution |
solubility |
Soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


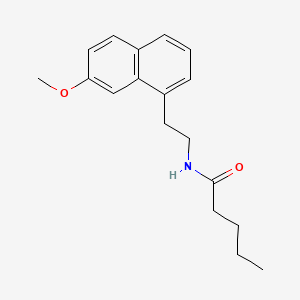

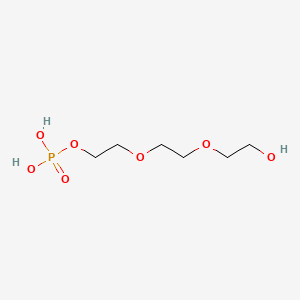
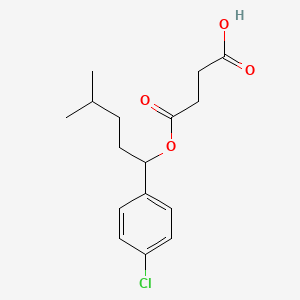
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

